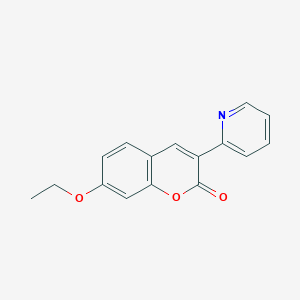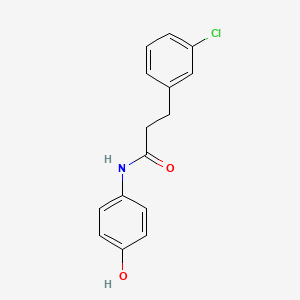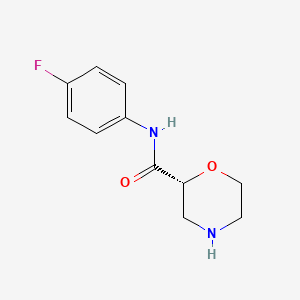
7-Ethoxy-3-pyridin-2-ylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethoxy-3-pyridin-2-ylchromen-2-one, also known as EPC or Ethoxy Pyranocoumarin, is a synthetic compound that has been extensively studied for its various biological activities. It is a member of the pyranocoumarin family and has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 7-Ethoxy-3-pyridin-2-ylchromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer. This compound has also been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that plays a critical role in the prevention and treatment of cancer. Additionally, this compound has been found to exhibit antibacterial properties, which could be useful in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-Ethoxy-3-pyridin-2-ylchromen-2-one is that it is a synthetic compound that can be easily synthesized in the laboratory. This makes it readily available for research purposes. Additionally, this compound has been found to exhibit various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
For the research of 7-Ethoxy-3-pyridin-2-ylchromen-2-one include further investigation of its mechanism of action, evaluation of its toxicity in vivo, and optimization of its synthesis method.
Synthesemethoden
The synthesis of 7-Ethoxy-3-pyridin-2-ylchromen-2-one involves the reaction of 3-pyridin-2-ylchromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 80°C for 8-10 hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
7-Ethoxy-3-pyridin-2-ylchromen-2-one has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, this compound has been found to exhibit antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
7-ethoxy-3-pyridin-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-12-7-6-11-9-13(14-5-3-4-8-17-14)16(18)20-15(11)10-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZKJXZWMUDWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-acetylphenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7645633.png)
![(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)
![2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B7645668.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7645675.png)

![1-(1-Benzo[b]furan-2-carbonyl)-4-methylpiperazine](/img/structure/B7645692.png)
![N-cyclooctyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7645701.png)

![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![6-[(7-Chloroquinolin-8-yl)methyl]-3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7645727.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![(5E)-5-[[1-(4-chlorophenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7645739.png)